ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate

Catalog No.
S6803282
CAS No.
950266-34-9
M.F
C18H13Cl2FN2O2
M. Wt
379.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]q...

CAS Number

950266-34-9

Product Name

ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate

IUPAC Name

ethyl 6-chloro-4-(3-chloro-4-fluoroanilino)quinoline-2-carboxylate

Molecular Formula

C18H13Cl2FN2O2

Molecular Weight

379.2 g/mol

InChI

InChI=1S/C18H13Cl2FN2O2/c1-2-25-18(24)17-9-16(12-7-10(19)3-6-15(12)23-17)22-11-4-5-14(21)13(20)8-11/h3-9H,2H2,1H3,(H,22,23)

InChI Key

VKPUUIAPIKFRKB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)Cl

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)F)Cl

Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. Its molecular formula is C18H14Cl2FN2O2C_{18}H_{14}Cl_2FN_2O_2, and it features a chloro substituent, a fluorophenyl group, and an ethyl ester functional group. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This specific compound is of interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
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The chemical reactivity of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate can be understood through various types of reactions:

  • Substitution Reactions: The presence of halogens (chlorine and fluorine) allows for nucleophilic substitution reactions, which can modify the compound's structure to enhance its biological activity.
  • Reduction Reactions: The compound can undergo reduction using reagents like lithium aluminum hydride, transforming certain functional groups to amines or alcohols.
  • Oxidation Reactions: Oxidative processes could convert the ethyl ester into a carboxylic acid, potentially altering its solubility and reactivity.

Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate exhibits significant biological activity. Quinoline derivatives are known to interact with various biological targets, including:

  • Inhibition of Enzymes: The compound may inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and cellular processes.
  • Anticancer Properties: Preliminary studies suggest that this compound might exhibit anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-chloroquinoline-2-carboxylic acid and 3-chloro-4-fluoroaniline.
  • Coupling Reaction: These components are reacted using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
  • Reflux Conditions: The reaction is usually performed under reflux conditions in solvents such as dichloromethane or dimethylformamide to maximize yield.
  • Purification: Post-reaction, the product is purified using techniques like recrystallization or chromatography.

Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate has various applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Research Tool: The compound is utilized in laboratory settings for studying enzyme inhibition and cellular pathways.
  • Pharmaceutical Development: Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy and reducing toxicity.

Ongoing studies explore the interactions of ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate with various biological targets:

  • Enzyme Binding: Investigations focus on how the compound binds to DNA gyrase and topoisomerase, elucidating its mechanism of action.
  • Cellular Uptake: Studies assess how effectively the compound penetrates cell membranes and its subsequent biological effects within cells.

Several compounds exhibit structural similarities to ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate:

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-chloro-4-(3-fluorophenyl)aminoquinoline-2-carboxylateContains a fluorine atom instead of chlorinePotentially different reactivity due to fluorine's electronegativity
Ethyl 6-chloro-4-(4-nitrophenyl)aminoquinoline-3-carboxylateFeatures a nitro groupDifferent electronic properties affecting biological activity
Methyl 6-chloroquinoline-2-carboxylic acidLacks amino substitutionPrimarily focused on antibacterial properties without additional functionalities

Ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate stands out due to its unique combination of chloro and fluoro substituents along with an ethoxy group at the 4-position, which influences both its chemical reactivity and biological activity compared to other quinoline derivatives.

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

378.0338112 g/mol

Monoisotopic Mass

378.0338112 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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